Methyl 3-methyl-2-pentenoate

Description

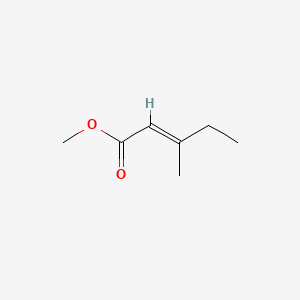

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQFYMAWZYTVFZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Catalytic Hydrogenation Strategies

Catalytic hydrogenation offers a powerful tool for the selective reduction of unsaturated bonds. In the context of synthesizing Methyl 3-methyl-2-pentenoate, this strategy can be employed to reduce more unsaturated precursors, such as dienoates, with precise control over the resulting stereochemistry.

Hydrogenation of Alkyl-2-methyl-3,4-pentadienoate Intermediates

The selective hydrogenation of alkyl-2-methyl-3,4-pentadienoate intermediates presents a direct route to Methyl 3-methyl-2-pentenoate. This process involves the addition of hydrogen across one of the two double bonds in the pentadienoate system. The choice of catalyst is crucial to achieve the desired regioselectivity, targeting the terminal double bond while preserving the α,β-unsaturated system.

| Catalyst | Substrate | Solvent | Pressure (psig) | Temperature (°C) | Product(s) | Reference |

| Palladium/CaSO₄ (3% Pd) | Mixed 2-methyl-3-pentenoic acid isomers | Methanol (B129727) | 20-40 | 20-25 | 2-methyl-cis-3-pentenoic acid and 2-methyl-2-pentenoic acid | google.com |

This table illustrates the conditions for a related hydrogenation, as direct data for the specified pentadienoate was not available.

Control of Cis/Trans Isomer Ratios via Hydrogenation

The stereochemical outcome of the hydrogenation reaction, specifically the ratio of cis (Z) to trans (E) isomers of Methyl 3-methyl-2-pentenoate, is highly dependent on the catalyst and reaction conditions. Poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), are renowned for their ability to selectively yield cis-alkenes from alkynes. chemistrytalk.orgwikipedia.orgsamaterials.com While direct application to dienoates for this specific product is not widely documented, the principles of stereocontrolled hydrogenation are applicable. For instance, the hydrogenation of a related mixed acid product using a palladium on calcium sulfate (B86663) catalyst has been shown to produce a mixture containing the cis-isomer of the corresponding acid, which can then be esterified. google.com

| Catalyst System | Key Feature | Typical Outcome |

| Palladium/CaSO₄ | Selective hydrogenation | Formation of cis-isomers |

| Lindlar's Catalyst | Poisoned palladium catalyst | High selectivity for cis-alkenes from alkynes |

Esterification and Transesterification Approaches

Esterification is a fundamental reaction in organic synthesis for the formation of esters from carboxylic acids and alcohols.

Acid-Catalyzed Esterification for Derivatization

The most common method for synthesizing Methyl 3-methyl-2-pentenoate from its corresponding carboxylic acid, 3-methyl-2-pentenoic acid, is through Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by using an excess of the alcohol.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product |

| 3-methyl-2-pentenoic acid | Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Methyl 3-methyl-2-pentenoate |

Organometallic Reagent-Based Synthesis

Organometallic reagents provide a versatile platform for the construction of carbon-carbon bonds and the introduction of functional groups.

Grignard Reactions and Carboxylation

A viable pathway to the precursor of Methyl 3-methyl-2-pentenoate, 3-methyl-2-pentenoic acid, involves the use of a Grignard reagent. Specifically, the reaction of an appropriate alkenyl halide, such as 2-bromo-3-pentene, with magnesium metal forms a Grignard reagent. This organometallic intermediate can then react with carbon dioxide (in the form of dry ice) in a carboxylation reaction to yield the magnesium salt of the carboxylic acid. Subsequent acidification with a mineral acid like hydrochloric acid liberates the free 3-methyl-2-pentenoic acid. google.com This acid can then be subjected to Fischer esterification as described previously to obtain the final product, Methyl 3-methyl-2-pentenoate.

| Alkenyl Halide | Reagents | Intermediate | Final Acid Product |

| 2-chloro-3-pentene | 1. Mg, 2. CO₂ (dry ice), 3. H₃O⁺ | 2-penten-3-ylmagnesium chloride | 3-methyl-2-pentenoic acid |

Palladium-Catalyzed Reactions (e.g., Alkoxycarbonylation, Hydroaminocarbonylation)

Palladium-catalyzed carbonylation reactions represent a powerful and versatile tool in organic synthesis for the conversion of unsaturated compounds, carbon monoxide (CO), and alcohols into valuable carboxylic acid derivatives like esters. researchgate.netrsc.org These reactions are atom-efficient and offer a direct route to α,β-unsaturated esters such as methyl 3-methyl-2-pentenoate. The synthesis often involves the alkoxycarbonylation of 1,3-dienes, for instance, the reaction of 1,3-butadiene (B125203) or isoprene (B109036) with CO and methanol. unimi.itresearchgate.net

The palladium-catalyzed alkoxycarbonylation of alkenes can lead to either saturated or unsaturated esters, depending on the reaction pathway. nih.govacs.org Achieving high regioselectivity and stereoselectivity for the desired α,β-unsaturated product is a key challenge. For example, in the methoxycarbonylation of 1,3-butadiene to produce methyl 3-pentenoate, a precursor that can be isomerized, controlling the reaction conditions is crucial. researchgate.netbit.edu.cn

The reaction proceeds through a complex network of potential regioisomeric carbonylation and isomerization pathways. unimi.it The formation of the desired linear, unsaturated ester requires precise control over the catalyst system to favor insertion at the appropriate position of the diene and to prevent subsequent reduction or unwanted isomerization of the double bond. For instance, the direct dicarbonylation of 1,3-butadiene to adipate (B1204190) esters highlights the difficulty in stopping the reaction at the mono-carbonylated stage selectively. unimi.it However, by carefully selecting ligands and reaction conditions, the synthesis of β,γ-unsaturated esters can be achieved with high regioselectivity from certain alkenes. acs.org

The outcome of palladium-catalyzed carbonylation is heavily dependent on the ligand system employed, which fine-tunes the electronic and steric properties of the palladium center. researchgate.netrsc.orgenscm.fr The choice of ligand influences both the activity and the selectivity of the catalytic process. rsc.org For the synthesis of pentenoates from 1,3-dienes, chelating phosphine (B1218219) ligands have been shown to be critical for achieving good yields and selectivity. researchgate.net

Two primary catalytic cycles are proposed for alkoxycarbonylation: the "hydride cycle" and the "alkoxy cycle". nih.govacs.org

Hydride Cycle : This pathway involves a palladium(II) hydride intermediate ([PdII]-H). The alkene inserts into the Pd-H bond, followed by CO insertion and subsequent alcoholysis to yield a saturated ester. This cycle regenerates the palladium hydride. nih.govacs.org

Alkoxy Cycle : This pathway proceeds via an alkoxypalladium intermediate ([PdII]-OR). This route is generally faster and leads to the formation of the desired unsaturated ester. nih.govacs.org

The balance between these two cycles is delicate and can be shifted by reaction parameters. The choice of oxidant, for instance, plays a critical role by influencing the reaction's pH. An oxidant like copper(II) acetate can maintain a pH range that favors the alkoxy cycle, thus promoting the formation of the unsaturated product with high selectivity. nih.gov

The design of ligands is a key strategy for improving catalytic methodologies. rsc.org Ligands with specific properties, such as a built-in basic site, can act as a proton shuttle, facilitating key steps like the formation of the palladium hydride and the rate-determining alcoholysis. rsc.org For example, ligands like Xantphos have been shown to be effective in the methoxycarbonylation of 1,3-butadiene. researchgate.netbit.edu.cn The steric bulk and bite angle of the ligand can also influence the rate of key reaction steps, including migratory insertion. uva.es

| Catalyst System Component | Influence on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Palladium Precursor | Source of the active catalytic species. | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂, Pd(cod)Cl₂ | bit.edu.cnuni-rostock.deresearchgate.net |

| Ligand | Controls regioselectivity, stereoselectivity, and reaction rate by modifying the steric and electronic environment of the Pd center. | Chelating phosphines (e.g., Xantphos, dppb) are crucial for high yields and selectivity in diene carbonylation. | rsc.orgresearchgate.netresearchgate.net |

| Oxidant | Can switch the dominant catalytic cycle. | Copper(II) acetate favors the "alkoxy cycle" leading to unsaturated esters by maintaining a stable pH. | nih.gov |

| Solvent | Influences the formation of active hydride species and individual steps in the catalytic cycles. | The polarity and protic nature of solvents like methanol can significantly affect reaction outcomes. | unimi.it |

Isomerization-Driven Synthesis

An alternative synthetic route involves the isomerization of a precursor acid followed by esterification. The synthesis can begin with piperylene (1,3-pentadiene), carbon monoxide, and water, using a rhodium salt and an organic phosphine ligand as a catalyst, to produce cis-trans isomers of 2-methyl-3-pentenoic acid. google.com This intermediate mixture can then undergo an isomerization reaction, typically under acidic conditions, to yield the thermodynamically more stable α,β-unsaturated acid, trans-2-methyl-2-pentenoic acid. google.com

The final step is the esterification of the resulting 2-methyl-2-pentenoic acid with methanol to produce methyl 3-methyl-2-pentenoate. This esterification can be carried out using an alkyl halide in the presence of a base. google.com However, controlling the temperature during this step is important to prevent unwanted isomerization of the final product. google.com

The Claisen rearrangement is a powerful and reliable method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It is a nih.govnih.gov-sigmatropic rearrangement where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org While not a direct synthesis for methyl 3-methyl-2-pentenoate, variations of this reaction are instrumental in synthesizing structurally related γ,δ-unsaturated esters.

For example, the Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, often catalyzed by a weak acid like propionic acid, to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org This reaction typically requires elevated temperatures. wikipedia.orglibretexts.org The development of Lewis acid-catalyzed Claisen rearrangements has expanded the utility of this transformation, allowing it to proceed under milder conditions and with high stereocontrol. princeton.eduprinceton.edu These methods can create complex molecular structures that can be further modified to yield a variety of unsaturated esters.

| Rearrangement Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Classic Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Thermal, concerted nih.govnih.gov-sigmatropic rearrangement. | wikipedia.orgorganic-chemistry.org |

| Johnson-Claisen Rearrangement | Allylic alcohol + Orthoester | γ,δ-Unsaturated ester | Often requires weak acid catalysis and high temperatures. | wikipedia.orglibretexts.org |

| Eschenmoser-Claisen Rearrangement | Allylic alcohol + N,N-dimethylacetamide dimethyl acetal | γ,δ-Unsaturated amide | A reliable method for amide synthesis. | wikipedia.orglibretexts.org |

| Lewis Acid-Catalyzed Claisen | Varies (e.g., Acyl chloride + Allyl amine) | γ,δ-Unsaturated carbonyls | Allows for catalytic and potentially enantioselective transformations under milder conditions. | princeton.edu |

Chemoenzymatic and Stereoselective Synthesis

Achieving high stereoselectivity in the synthesis of α,β-unsaturated esters is a significant goal in organic chemistry. nih.gov Various methods have been developed to control the E/Z geometry of the double bond. nih.govnih.govacs.orgrsc.org These methods often rely on stereoselective elimination reactions of β-hydroxy ester precursors or carbene-catalyzed redox esterification of alkynyl aldehydes. acs.orgnih.gov

While specific chemoenzymatic routes for methyl 3-methyl-2-pentenoate are not extensively detailed in the literature, the principles of enzymatic catalysis are widely applied to the synthesis of chiral esters and related molecules. Enzymes offer high selectivity under mild reaction conditions. Asymmetric conjugate addition reactions to α,β-unsaturated amides and esters, which are structurally similar to the target compound, have been developed using chiral auxiliaries and organocatalysts to achieve high enantioselectivity. beilstein-journals.org These approaches demonstrate the potential for developing highly selective enzymatic or organocatalytic methods for the synthesis of specific isomers of methyl 3-methyl-2-pentenoate.

Multi-step Reaction Sequences

Multi-step syntheses allow for the construction of methyl 3-methyl-2-pentenoate from simpler, more readily available starting materials.

A common strategy for synthesizing α-methyl-α,β-unsaturated acids and their esters involves the introduction of a cyano group. One such pathway starts with 2-pentanone. google.com The ketone undergoes a nucleophilic addition with sodium cyanide to form a cyanohydrin. This intermediate is then dehydrated to yield an unsaturated nitrile. Subsequent hydrolysis of the nitrile group, typically under acidic conditions, produces 2-methyl-2-pentenoic acid. google.com The final step is the esterification of the carboxylic acid with methanol to give methyl 3-methyl-2-pentenoate.

A similar route can start from 2-methyl-2-pentenal. The aldehyde is converted to an oxime using hydroxylamine, which is then dehydrated to form 2-methyl-2-pentenenitrile. google.com This nitrile is then hydrolyzed to the corresponding carboxylic acid and subsequently esterified.

| Starting Material | Key Intermediates | Final Steps |

| 2-Pentanone | 2-Cyano-2-hydroxypentane, 2-Cyano-2-pentene | Acid-catalyzed hydrolysis of the nitrile, followed by esterification. google.comgoogle.com |

| 2-Methyl-2-pentenal | 2-Methyl-2-pentenal oxime, 2-Methyl-2-pentenenitrile | Hydrolysis of the nitrile to the carboxylic acid, followed by esterification. google.com |

The carbon-carbon double bond can be introduced into a saturated precursor through an elimination reaction. Starting from 2-methylpentanoic acid, a classic method is α-bromination followed by dehydrobromination. google.com The Hell-Volhard-Zelinsky reaction can be used to selectively brominate the α-position of the carboxylic acid. Treatment of the resulting α-bromo acid with a base, such as pyridine, induces an E2 elimination to form 2-methyl-2-pentenoic acid. youtube.com The final product, methyl 3-methyl-2-pentenoate, is then obtained by esterification.

Alternatively, a palladium-catalyzed α,β-dehydrogenation of the corresponding saturated ester, methyl 2-methylpentanoate, can be employed. This modern method involves the generation of a zinc enolate followed by the addition of an oxidant and a palladium catalyst. organic-chemistry.org

| Reaction Sequence | Reagents | Description |

| Bromination-Elimination | 1. Br₂, PBr₃ (Hell-Volhard-Zelinsky) 2. Base (e.g., Pyridine) 3. CH₃OH, H⁺ | α-bromination of 2-methylpentanoic acid followed by base-induced elimination to create the double bond, and subsequent esterification. google.comyoutube.com |

| Catalytic Dehydrogenation | Zinc, Allyl oxidant, Palladium catalyst | Direct dehydrogenation of the saturated ester to form the α,β-unsaturated product. organic-chemistry.org |

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.org To synthesize methyl 3-methyl-2-pentenoate, propanal can be reacted with a stabilized ylide, such as methyl 2-(triphenylphosphoranylidene)propanoate. The ylide is typically prepared by treating the corresponding phosphonium salt with a base. masterorganicchemistry.com

The use of a stabilized ylide (where the carbanion is stabilized by an adjacent ester group) generally leads to the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.org This is advantageous as the (E)-isomer is often the desired product. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

| Carbonyl Compound | Wittig Reagent (Ylide) | Expected Stereoselectivity |

| Propanal | Methyl 2-(triphenylphosphoranylidene)propanoate | High selectivity for the (E)-isomer due to the use of a stabilized ylide. wikipedia.org |

Chemical Reactivity and Mechanistic Studies

Olefin Isomerization Dynamics and Mechanisms

Olefin isomerization involves the migration of the double bond to a different position within the molecule. For an α,β-unsaturated ester like Methyl 3-methyl-2-pentenoate, this would typically involve conversion to a β,γ-unsaturated isomer or other positional isomers. Palladium-catalyzed isomerization of unactivated olefins containing a directing group has been studied, and the mechanism is suggested to occur through a monometallic nucleopalladation pathway chemrxiv.org.

A key mechanism for the isomerization of olefins over multiple carbon atoms is the "chain-walking" or "chain-running" process. This is a common feature in late transition metal catalysis, particularly with palladium, nickel, and rhodium complexes. The process involves a series of sequential β-hydride elimination and reinsertion steps, which effectively move the metal center along the alkyl chain, and consequently, the position of the double bond upon dissociation. While specific studies on Methyl 3-methyl-2-pentenoate are not prevalent, research on the palladium-catalyzed isomerization of pentenamides, which are structurally similar, demonstrates that a strong acid co-catalyst can ensure that double-bond isomerization occurs faster than subsequent product formation universiteitleiden.nl. This allows for the same product mixture to be obtained regardless of the starting isomer of the pentenamide universiteitleiden.nl.

The general mechanism for chain-walking is depicted in the table below, illustrating the key steps involved in the migration of a double bond along a carbon chain, a process applicable to unsaturated esters.

Table 1: Key Steps in Catalytic Chain-Walking Isomerization

| Step | Description | Intermediate |

|---|---|---|

| 1. Hydrometallation | A metal-hydride species ([M-H]) adds across the olefin double bond. For Methyl 3-methyl-2-pentenoate, this would form a metal-alkyl intermediate. | Metal-alkyl complex |

| 2. β-Hydride Elimination | A hydrogen atom from the carbon beta to the metal is eliminated, forming a new metal-hydride and a new olefin isomer. | Isomeric metal-hydride olefin complex |

| 3. Re-coordination & Re-insertion | The newly formed olefin can re-coordinate to the metal center and undergo migratory insertion of the hydride, moving the metal to a new position on the alkyl chain. | New metal-alkyl complex |

| 4. Dissociation | The final olefin isomer is released from the metal catalyst, which is regenerated and can enter another catalytic cycle. | Isomerized olefin and regenerated catalyst |

The selectivity of isomerization reactions is profoundly influenced by the steric and electronic properties of the ligands coordinated to the metal center. Bulky ligands can sterically hinder certain reaction pathways, thereby favoring the formation of specific isomers. For instance, in the palladium-catalyzed isomerization of pentenamides, bulky diphosphane ligands are utilized universiteitleiden.nl.

Electronic effects also play a crucial role. Electron-donating ligands can increase the electron density on the metal center, which can affect the rates of key steps like oxidative addition and reductive elimination. Conversely, electron-withdrawing ligands can make the metal center more electrophilic. In the context of α,β-unsaturated esters, the choice of ligand can influence whether the reaction proceeds via a desired isomerization pathway or an unwanted side reaction. Studies on related systems have shown that ligand bite angle and electronic properties can lead to divergent reaction outcomes, such as hydroarylation versus hydroacylation researchgate.net. The competition between steric and electronic effects of ligands has been noted in various organometallic reactions openochem.org.

Carbonylation Reaction Mechanisms

Carbonylation reactions involve the introduction of a carbonyl group (CO) into a molecule. For unsaturated esters, this can lead to the formation of dicarboxylic acid derivatives or other valuable products. These reactions are typically catalyzed by transition metal complexes, with palladium and cobalt being common choices. The mechanism of these reactions generally proceeds through fundamental organometallic steps such as migratory insertion and reductive elimination.

Migratory insertion is a key step in carbonylation, where an alkyl or aryl group on a metal center migrates to an adjacent, coordinated carbon monoxide ligand, forming a new acyl-metal species wikipedia.orgchemrxiv.org. This process is intramolecular and typically proceeds with retention of stereochemistry at the migrating carbon wikipedia.org. The rate of migratory insertion can be influenced by factors such as steric strain and the electronic properties of the metal center and its ligands chemrxiv.org.

Following migratory insertion, the newly formed acyl group can undergo further reactions. A common subsequent step is reductive elimination, where two ligands on the metal center couple and are eliminated from the metal, forming a new covalent bond in the product researchgate.net. This step reduces the oxidation state of the metal, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two groups being eliminated must typically be cis to one another on the metal center. Kinetic studies on related palladium-catalyzed reactions have suggested that reductive elimination can be the rate-determining step rsc.org.

Table 2: Generalized Pathway for Carbonylation of an Unsaturated Ester

| Step | Description |

|---|---|

| 1. Oxidative Addition | The active metal catalyst (e.g., Pd(0)) undergoes oxidative addition with a substrate, increasing its oxidation state (e.g., to Pd(II)). |

| 2. CO Coordination | A molecule of carbon monoxide coordinates to the metal center. |

| 3. Migratory Insertion | An alkyl group on the metal migrates to the coordinated CO, forming a metal-acyl intermediate. |

| 4. Nucleophilic Attack | A nucleophile (e.g., an alcohol) attacks the acyl group. |

| 5. Reductive Elimination | The desired carbonylated product is formed and eliminated from the metal center, regenerating the active catalyst. |

Co-catalysts and additives can have a significant impact on the rate and selectivity of carbonylation reactions. In cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene (B125203) to form methyl 3-pentenoate, pyridine has been shown to act as an accelerator wikipedia.org. The pyridine-modified cobalt catalyst starts with the disproportionation of Co₂(CO)₈ to form a complex involving pyridine wikipedia.org. Pyridine accelerates the conversion of key intermediates and the methanolysis of the acyl-cobalt species wikipedia.org.

Chloride anions can also influence the catalytic cycle, often by altering the electronic properties of the metal center or by participating in ligand exchange processes. In nucleophilic substitution reactions involving pyridine at an unsaturated carbon center, the nature of the leaving group (like chloride) and the orbitals of the transition state are crucial beilstein-journals.org.

Hydrofunctionalization Reactions

Hydrofunctionalization encompasses a broad class of reactions where a hydrogen atom and a functional group are added across a double or triple bond. For an α,β-unsaturated ester like Methyl 3-methyl-2-pentenoate, this could include reactions like hydrocarboxylation, hydroamination, or hydroboration.

For example, the hydroboration of α,β-unsaturated esters has been studied theoretically, showing a preference for a 1,4-hydroboration pathway over a 1,2-pathway. This regioselectivity is a key aspect of hydrofunctionalization reactions. Copper-catalyzed cascade reactions of α,β-unsaturated esters have also been developed, involving a conjugate addition of a copper hydride species. These reactions provide a route to functionalized lactones. While specific studies on Methyl 3-methyl-2-pentenoate are not detailed in the literature, the general principles of these reactions would be applicable, with the substitution pattern of the starting material influencing the regioselectivity and reactivity.

Stability and Isomerization Pathways under Various Conditions

The stability of Methyl 3-methyl-2-pentenoate is influenced by factors such as temperature, pH, and exposure to light. These conditions can induce isomerization, leading to changes in the molecule's structure and properties.

Thermal Isomerization: Elevated temperatures can promote the isomerization of α,β-unsaturated esters. For analogous compounds like alkyl-2-methyl-3-pentenoates, high temperatures during synthesis have been shown to lead to the formation of geometric isomers. google.com While specific studies on Methyl 3-methyl-2-pentenoate are limited, it is anticipated that heating could facilitate the conversion between the (E) and (Z) isomers. The mechanism likely involves the temporary weakening of the double bond, allowing for rotation and subsequent reformation in a different geometric configuration.

Acid-Catalyzed Isomerization: In the presence of strong acids, α,β-unsaturated carbonyl compounds can undergo isomerization. For instance, studies on the structurally similar 4-methyl-2-pentenoic acid have demonstrated that in acidic environments, photoisomerization can occur, leading to the formation of cyclic products. This suggests that under acidic conditions, Methyl 3-methyl-2-pentenoate could potentially isomerize or even cyclize, although specific mechanistic pathways for this compound have not been extensively detailed in the literature.

Base-Catalyzed Isomerization: Basic conditions can also facilitate the isomerization of α,β-unsaturated esters. The presence of a base can lead to the deprotonation of the α-carbon, forming a resonance-stabilized enolate. Reprotonation can then occur at either the α or γ position, potentially leading to a mixture of α,β- and β,γ-unsaturated esters. The saponification of related esters is typically carried out using strong aqueous bases like sodium hydroxide or potassium hydroxide, which can also influence isomeric equilibrium. google.com

Photochemical Isomerization: Exposure to ultraviolet (UV) radiation can induce photochemical isomerization in α,β-unsaturated esters. This process typically involves the excitation of the π electrons in the double bond to a higher energy state (π*), which can lead to rotation around the carbon-carbon single bond in the excited state. Upon relaxation back to the ground state, a different isomer can be formed. This E/Z isomerization is a common reaction for compounds with this structural motif.

Thermal Degradation and Transformation Products

At elevated temperatures, Methyl 3-methyl-2-pentenoate is expected to undergo thermal degradation, breaking down into smaller, more volatile compounds. While specific experimental data for this compound is scarce, the degradation pathways can be predicted based on studies of similar methyl esters, such as methyl acetate (B1210297) and methyl butanoate. thieme-connect.de

The primary thermal degradation pathways for methyl esters generally include:

Four-center elimination of methanol (B129727): This is often the lowest energy fragmentation pathway and results in the formation of a ketene. For Methyl 3-methyl-2-pentenoate, this would lead to the formation of 3-methyl-1,2-pentadiene-1-one and methanol.

Concerted fragmentation to radicals: At higher temperatures, the ester can break down into various radical species. This can involve the cleavage of C-C and C-O bonds.

Decarboxylation: The loss of carbon dioxide is another potential degradation pathway, leading to the formation of hydrocarbon products.

Investigations into the pyrolysis of methyl pentanoate have identified numerous decomposition channels, including intramolecular H-shifts and various bond fissions. researchgate.net The resulting products from such degradation can include a complex mixture of smaller hydrocarbons, aldehydes, ketones, and other esters. Mass spectrometric studies of unsaturated methyl esters have been employed to identify the various decomposition products formed during thermal processes. acs.org

Table 1: Summary of Potential Isomerization and Degradation Pathways for Methyl 3-methyl-2-pentenoate

| Condition | Pathway | Potential Products |

| Thermal | Isomerization | (Z)-Methyl 3-methyl-2-pentenoate |

| Degradation | 3-Methyl-1,2-pentadiene-1-one, Methanol, various radical species | |

| Acidic | Isomerization/Cyclization | Positional isomers, cyclic ethers/lactones |

| Basic | Isomerization | β,γ-unsaturated ester isomer |

| Photochemical | Isomerization | (Z)-Methyl 3-methyl-2-pentenoate |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the complete structural elucidation of Methyl 3-methyl-2-pentenoate, providing unambiguous evidence of its carbon framework and stereochemical configuration.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental overview of the molecule's structure by identifying the different chemical environments of the hydrogen and carbon atoms. For the more stable (E)-isomer, the expected signals are well-defined.

The ¹H NMR spectrum reveals distinct signals for the methoxy (B1213986) group, the vinylic proton, and the two different methyl groups, as well as the methylene (B1212753) protons of the ethyl group. The multiplicity (splitting pattern) of these signals, governed by spin-spin coupling with neighboring protons, provides direct evidence of the connectivity.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the two olefinic carbons of the double bond, and the various aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-Methyl 3-methyl-2-pentenoate in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| C1 (-COOCH₃) | ~3.67 | Singlet (s) | ~50.8 |

| C2 (=CH-) | ~5.68 | Singlet (s) | ~116.2 |

| C3 (-C(CH₃)=) | - | - | ~158.5 |

| C4 (-CH₂-) | ~2.15 | Quartet (q) | ~28.9 |

| C5 (-CH₃) | ~1.05 | Triplet (t) | ~12.1 |

| C3-CH₃ | ~2.12 | Singlet (s) | ~23.7 |

| C=O | - | - | ~167.0 |

Note: Data are predictive and based on typical values for similar structural motifs. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., dqCOSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are required for unequivocal assignment and confirmation of the molecular structure.

dqCOSY (Double Quantum Filtered Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For Methyl 3-methyl-2-pentenoate, a key correlation would be observed between the methylene protons at C4 and the terminal methyl protons at C5, confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (C1, C2, C4, C5, and the C3-methyl).

The methoxy protons (C1) to the carbonyl carbon (C=O).

The vinylic proton (C2) to the carbonyl carbon (C=O), the C3 carbon, and the C4 carbon.

The C3-methyl protons to the C2, C3, and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for determining the stereochemistry (E/Z configuration) of the double bond. This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. For the (E)-isomer, a strong NOE correlation is expected between the vinylic proton at C2 and the methylene protons at C4. Conversely, in the hypothetical (Z)-isomer, the NOE would be observed between the vinylic proton (C2) and the C3-methyl protons.

Chemical Shift Assignments and Stereochemical Inference

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The HMBC experiment confirms the placement of the methyl ester, the C3-methyl group, and the ethyl group relative to the C=C double bond.

The stereochemistry is inferred directly from NOESY data. The observation of a spatial correlation between the C2 vinylic proton and the C4 methylene protons confirms that these groups are on the same side of the double bond, which corresponds to the (E) configuration. The lack of a significant NOE between the C2 proton and the C3-methyl protons further supports this assignment. The IUPAC name for the common isomer is methyl (E)-3-methylpent-2-enoate, which aligns with this spectroscopic evidence. nih.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Vibrational Analysis for Functional Group Identification

The IR spectrum of Methyl 3-methyl-2-pentenoate is dominated by strong absorptions corresponding to its key functional groups. The presence of conjugation between the double bond and the carbonyl group influences the position of their respective stretching frequencies.

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected. Due to conjugation with the C=C bond, this frequency is typically shifted to a lower wavenumber (~1720 cm⁻¹) compared to a saturated ester (~1740 cm⁻¹).

C=C Stretch: A medium-intensity absorption corresponding to the carbon-carbon double bond stretch is expected around 1650 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester group appear in the 1300-1150 cm⁻¹ region.

C-H Stretch: Absorptions for sp³ C-H bonds (in the methyl and methylene groups) are found just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton appears just above 3000 cm⁻¹.

Table 2: Characteristic IR and Raman Frequencies for (E)-Methyl 3-methyl-2-pentenoate

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity | Typical Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | ~3030 | Medium | ~3030 | Medium |

| C-H Stretch (sp³) | 2980-2850 | Strong | 2980-2850 | Strong |

| C=O Stretch | ~1720 | Very Strong | ~1720 | Medium |

| C=C Stretch | ~1650 | Medium | ~1650 | Very Strong |

| C-H Bend | 1465-1380 | Medium | 1465-1380 | Medium |

| C-O Stretch | 1300-1150 | Strong | 1300-1150 | Weak |

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR spectrum, the more polarizable C=C bond typically produces a very strong signal in the Raman spectrum, making it a useful technique for confirming the presence of the olefinic group.

Distinguishing Isomers via Characteristic Frequencies

While NMR is superior for definitive isomer identification, IR and Raman spectroscopy can provide clues to distinguish between different isomers of Methyl 3-methyl-2-pentenoate.

(E) vs. (Z) Isomers: The vibrational frequencies for (E) and (Z) isomers are often subtly different. The exact position of the C=C stretching frequency and the pattern of C-H out-of-plane bending vibrations (typically below 1000 cm⁻¹) can vary depending on the stereochemistry. However, these differences can be minor and difficult to assign without reference spectra for both pure isomers.

Positional Isomers: Positional isomers, such as methyl 3-methyl-3-pentenoate or methyl 4-methyl-2-pentenoate, would show markedly different IR and Raman spectra. For instance, moving the double bond out of conjugation with the carbonyl group (as in methyl 3-methyl-3-pentenoate) would shift the C=O stretching frequency to a higher wavenumber (~1740 cm⁻¹) and alter the C=C stretching frequency. Each positional isomer possesses a unique "fingerprint region" (below 1500 cm⁻¹) in its vibrational spectrum, allowing for clear differentiation if authentic samples are available for comparison. Distinguishing isomers like ketones and aldehydes based on characteristic carbonyl absorption frequencies is a common application of this principle. askfilo.combrainly.com

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The mass spectrum of Methyl 3-methyl-2-pentenoate is commonly obtained using Electron Impact (EI) ionization. nist.gov In this process, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation.

While EI is a common method for this compound, information on its analysis by soft ionization techniques like Chemical Ionization (CI) is not extensively detailed in publicly available scientific literature. CI typically results in less fragmentation and a more prominent molecular ion peak, which can be useful for confirming molecular weight when the molecular ion is weak or absent in the EI spectrum.

The EI mass spectrum provides definitive confirmation of the molecular weight of Methyl 3-methyl-2-pentenoate. The compound's chemical formula is C₇H₁₂O₂, corresponding to a molecular weight of approximately 128.17 g/mol . nist.govnih.gov The mass spectrum exhibits a molecular ion peak (M⁺•) at an m/z of 128, which confirms this molecular weight. nist.govnih.gov

The fragmentation pattern is characteristic of an α,β-unsaturated ester. Key fragmentation pathways include:

Loss of the methoxy group (-OCH₃): Cleavage of the ester's C-O bond results in the loss of a methoxy radical (•OCH₃), leading to a prominent acylium ion at m/z 97.

Loss of an ethyl group (-C₂H₅): Alpha-cleavage at the carbon adjacent to the double bond can expel an ethyl radical (•C₂H₅), producing a fragment ion at m/z 99.

McLafferty Rearrangement: While not always the most dominant pathway, esters with appropriate gamma-hydrogens can undergo this rearrangement.

The base peak in the spectrum is observed at m/z 55. This complex fragmentation pattern, with significant peaks at m/z 128, 99, 97, 83, and 55, provides a unique fingerprint for the identification of Methyl 3-methyl-2-pentenoate.

Table 1: Prominent Peaks in the Electron Ionization (EI) Mass Spectrum of Methyl 3-methyl-2-pentenoate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 128 | 18.8 | [M]⁺• (Molecular Ion) |

| 99 | 40.5 | [M - C₂H₅]⁺ |

| 97 | 27.0 | [M - OCH₃]⁺ |

| 83 | 24.3 | [C₆H₁₁]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ (Base Peak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. Methyl 3-methyl-2-pentenoate, as an α,β-unsaturated ester, contains a chromophore consisting of a carbon-carbon double bond conjugated with a carbonyl group (C=C-C=O). This conjugated system is responsible for a characteristic π → π* electronic transition, which results in strong absorption in the ultraviolet region.

While specific, experimentally recorded spectra for this compound are not widely published, the wavelength of maximum absorption (λmax) can be accurately predicted using the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds. pharmaxchange.infomaxbrainchemistry.com

The calculation is as follows:

Base Value: The base value for an acyclic α,β-unsaturated ester is 195 nm. amrita.edupharmaxchange.infomaxbrainchemistry.comijpbms.com

Substituent Contributions: The chromophore has two alkyl substituents (a methyl group and an ethyl group, which is part of the main chain) at the β-position relative to the carbonyl group. Each β-alkyl substituent adds 12 nm to the base value. amrita.edumaxbrainchemistry.com

Table 2: Theoretical Calculation of λmax for Methyl 3-methyl-2-pentenoate

| Contribution | Wavelength (nm) |

| Base Value (α,β-unsaturated ester) | 195 |

| Two β-alkyl substituents (2 x 12 nm) | + 24 |

| Predicted λmax | 219 |

This calculated λmax of 219 nm is the expected wavelength for the principal π → π* transition for Methyl 3-methyl-2-pentenoate when measured in a non-polar solvent like ethanol.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of methyl 3-methyl-2-pentenoate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set, for instance, 6-311+G**. acs.org This level of theory allows for the accurate determination of the molecule's lowest energy conformation. From the optimized geometry, a wealth of electronic properties can be calculated.

One of the key aspects of the electronic structure is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive species. For α,β-unsaturated esters, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is a π*-orbital.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. acs.org It allows for the investigation of intramolecular electron delocalization and charge-transfer pathways. For methyl 3-methyl-2-pentenoate, NBO analysis can quantify the conjugation between the C=C double bond and the carbonyl group, which significantly influences the molecule's reactivity.

The following table illustrates the type of data that can be obtained from DFT calculations on related α,β-unsaturated esters, providing a reference for what would be expected for methyl 3-methyl-2-pentenoate.

| Property | Methyl Acrylate | Methyl Crotonate | Methyl Methacrylate |

| HOMO Energy (eV) | -7.5 | -7.2 | -7.1 |

| LUMO Energy (eV) | -0.8 | -0.7 | -0.6 |

| HOMO-LUMO Gap (eV) | 6.7 | 6.5 | 6.5 |

| Dipole Moment (Debye) | 1.8 | 2.1 | 1.9 |

Note: The values presented are representative and may vary depending on the specific computational methodology employed.

Modeling Reaction Pathways and Transition States

Computational modeling is a crucial tool for investigating the mechanisms of reactions involving methyl 3-methyl-2-pentenoate. By mapping out the potential energy surface for a given reaction, chemists can identify the most likely pathways, determine the structures of transition states, and calculate activation energies.

DFT calculations are widely used to model reaction pathways. For instance, in studying the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, DFT can be used to locate the transition state structure and calculate the energy barrier for the reaction. This information is vital for predicting reaction rates and understanding the factors that control selectivity.

Theoretical studies on related α,β-unsaturated carbonyl compounds have explored various reactions, including electroreductive couplings and superelectrophilic activation. nih.govrsc.org These studies demonstrate the utility of DFT in elucidating complex reaction mechanisms. For example, in the context of radical reactions, computational methods can be used to model the kinetics of processes such as gas-phase oxidation. thegoodscentscompany.com

The table below provides a hypothetical example of calculated activation energies for a reaction involving an α,β-unsaturated ester, illustrating the type of data generated from these theoretical investigations.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Addition | 0.0 | +15.2 | -5.8 | 15.2 |

| Proton Transfer | -5.8 | +2.1 | -20.3 | 7.9 |

Note: These values are illustrative and would be specific to a particular reaction and computational method.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts with a high degree of accuracy, especially when appropriate solvent models are included. nih.gov This can be particularly useful for distinguishing between isomers of methyl 3-methyl-2-pentenoate or for assigning complex spectra.

Vibrational Spectroscopy: Theoretical calculations can also predict the infrared (IR) and Raman spectra of methyl 3-methyl-2-pentenoate. banglajol.info By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C=C and C=O stretching frequencies.

The following table shows a comparison of predicted and experimental ¹³C NMR chemical shifts for a related unsaturated ester, highlighting the accuracy of modern computational methods.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 166.5 | 166.2 |

| Cα | 128.9 | 128.5 |

| Cβ | 145.1 | 144.8 |

| OCH₃ | 51.7 | 51.4 |

Note: The accuracy of the prediction is dependent on the level of theory and the inclusion of environmental effects.

Stereochemical Analysis and Conformational Studies

The presence of rotatable single bonds in methyl 3-methyl-2-pentenoate gives rise to different possible conformations. Computational methods are essential for exploring the conformational landscape of the molecule and identifying the most stable conformers.

For α,β-unsaturated esters, a key conformational feature is the rotation around the Cα-C(=O) single bond, leading to s-cis and s-trans conformers. scribd.com Theoretical calculations can determine the relative energies of these conformers and the energy barrier for their interconversion. researchgate.net These studies have shown that for many α,β-unsaturated esters, the s-trans conformer is more stable in the ground electronic state. banglajol.info

Computational studies can also investigate the stereochemistry of reactions involving methyl 3-methyl-2-pentenoate. For example, in reactions that create a new stereocenter, theoretical modeling can predict which diastereomer is likely to be the major product by comparing the energies of the diastereomeric transition states.

The table below presents calculated relative energies for the conformers of a generic α,β-unsaturated methyl ester.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| s-trans | 0.00 | 5.5 |

| s-cis | 1.20 | 4.3 |

Note: The relative energies and rotational barriers are influenced by the specific substituents on the α,β-unsaturated ester.

Analytical Methodologies for Isolation, Detection, and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of methyl 3-methyl-2-pentenoate, enabling the separation of the target compound from reactants, byproducts, and isomeric impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, isomer resolution, or reaction monitoring.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like methyl 3-methyl-2-pentenoate. When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification.

GC is highly effective for determining the purity of methyl 3-methyl-2-pentenoate by separating it from other volatile components in a sample. The resulting chromatogram displays peaks corresponding to each compound, and the area of each peak is proportional to its concentration. This allows for a quantitative assessment of purity.

Furthermore, GC is essential for resolving the geometric isomers of methyl 3-methyl-2-pentenoate, primarily the (E) and (Z) isomers. The separation is typically achieved using capillary columns with different stationary phases (polar and non-polar), which interact differently with the isomers, leading to distinct retention times. The selection of the appropriate column and temperature program is critical for achieving baseline separation. Kovats retention indices, which are standardized retention times, are used to help identify the isomers on different systems. nih.gov For instance, the NIST Mass Spectrometry Data Center reports experimental Kovats retention indices for methyl 3-methyl-2-pentenoate on both standard non-polar (926) and standard polar (1252, 1262) columns, indicating the compound's elution behavior relative to n-alkanes. nih.gov

GC-MS analysis combines the separation power of GC with the identification capabilities of MS. As each separated component elutes from the GC column, it is ionized, and the resulting mass spectrum serves as a molecular fingerprint. The mass spectrum for methyl 3-methyl-2-pentenoate shows characteristic fragment ions that confirm its identity. nih.gov

Table 1: GC Parameters and Retention Data for Methyl 3-methyl-2-pentenoate

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (Standard Non-Polar) | 926 | PubChem CID 5362896 nih.gov |

| Kovats Retention Index (Standard Polar) | 1252, 1262 | PubChem CID 5362896 nih.gov |

| GC-MS Top Peak (m/z) | 41 | PubChem CID 5362896 nih.gov |

| GC-MS 2nd Highest Peak (m/z) | 97 | PubChem CID 5362896 nih.gov |

| GC-MS 3rd Highest Peak (m/z) | 128 | PubChem CID 5362896 nih.gov |

This table is interactive. Click on the headers to sort.

While methyl 3-methyl-2-pentenoate itself is achiral, related structures or derivatives may possess chiral centers, leading to the formation of diastereomers. Chiral gas chromatography is the technique of choice for separating such stereoisomers. This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts stereoselectively with the enantiomers or diastereomers. gcms.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the analytes. The stability of these complexes differs for each stereoisomer, resulting in different retention times and allowing for their separation. For the analysis of diastereomers related to methyl 3-methyl-2-pentenoate, a column such as one containing a permethylated beta-cyclodextrin (B164692) phase could be employed. gcms.cz Coupling this chiral separation with mass spectrometry (GC-MS) allows for the definitive identification and quantification of each individual diastereomer, which is crucial in fields like stereoselective synthesis and natural product analysis. nih.govnih.gov

For highly complex samples where standard GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. psu.edu This technique couples two GC columns with different stationary phases (e.g., a non-polar column followed by a polar column) via a modulator. dlr.deunito.it

The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. unito.it The result is a two-dimensional chromatogram that separates compounds based on two independent properties, such as boiling point and polarity. This powerful technique is capable of resolving hundreds or even thousands of individual components in a single analysis. dlr.decopernicus.org For a sample containing methyl 3-methyl-2-pentenoate, GC × GC would be invaluable for separating the target analyte from a multitude of other compounds in complex matrices like flavor and fragrance compositions, environmental samples, or fuel products. psu.edudlr.de

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of methyl 3-methyl-2-pentenoate, particularly for samples that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is a common mode used for esters.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For methods intended to be coupled with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comresearchgate.net

Coupling HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) provides molecular weight and structural information, enhancing the confidence of peak identification. researchgate.net This technique is particularly useful for analyzing reaction mixtures or for quantifying the compound in complex biological or environmental samples.

Table 2: Exemplar HPLC Conditions for Ester Analysis

| Parameter | Description |

|---|---|

| Column | Atlantis dC18 (or similar C18 column) |

| Mobile Phase | Gradient of Acetonitrile and Water (with Formic Acid or Ammonium Acetate for MS compatibility) sielc.comresearchgate.net |

| Detector | UV Detector or Mass Spectrometer (ESI) |

| Mode | Reversed-Phase (RP) |

This table is interactive. Click on the headers to sort.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions in real-time. thieme.deresearchgate.netsigmaaldrich.com In the synthesis of methyl 3-methyl-2-pentenoate, TLC can be used to track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting material(s) and, if available, the pure product are applied as standards. The plate is then developed in a suitable solvent system. The starting materials and the product will have different retention factors (Rf values) due to differences in their polarity. By observing the disappearance of the reactant spot(s) and the appearance and intensification of the product spot over time, a chemist can qualitatively determine when the reaction is complete. sigmaaldrich.comyoutube.com

Gas Chromatography (GC and GC-MS) for Purity and Isomer Resolution

In Situ Spectroscopic Monitoring of Reactions (e.g., Raman Spectroscopy)

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs within the reaction vessel, without the need for sampling. Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool for this purpose because it is non-destructive and has low sensitivity to water. mdpi.com

To monitor the synthesis of methyl 3-methyl-2-pentenoate, a Raman probe would be inserted directly into the reaction mixture. The instrument records Raman spectra at regular intervals, which reveal information about the vibrational modes of the molecules present. mdpi.com Unique Raman spectral features, or "marker bands," corresponding to the reactants and the product (methyl 3-methyl-2-pentenoate) can be identified. researchgate.net For example, the disappearance of a C=O stretching band from a carboxylic acid reactant and the appearance of a new C=O stretching band for the ester product could be tracked. By monitoring the intensity changes of these characteristic bands over time, one can obtain real-time kinetic data and determine the reaction endpoint with high precision. mdpi.comresearchgate.netgoogle.com This approach improves process understanding and control, aligning with Quality by Design (QbD) principles. mdpi.com

Sample Preparation and Derivatization for Analysis of Methyl 3-methyl-2-pentenoate

The accurate isolation, detection, and quantification of the volatile organic compound Methyl 3-methyl-2-pentenoate from various complex matrices, such as food, beverages, and biological samples, necessitate meticulous sample preparation. The primary goal of these procedures is to extract the analyte of interest from the sample matrix, concentrate it, and present it in a form suitable for instrumental analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Isolation of Methyl 3-methyl-2-pentenoate

A prevalent and effective technique for the isolation of volatile and semi-volatile compounds like Methyl 3-methyl-2-pentenoate is Headspace Solid-Phase Microextraction (HS-SPME) . This solvent-free method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating.

The efficiency of HS-SPME is influenced by several factors that require careful optimization to achieve maximum sensitivity and reproducibility. These parameters include the type of fiber coating, extraction time, and extraction temperature.

Fiber Coating Selection: The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar compound like Methyl 3-methyl-2-pentenoate, a mixed-phase fiber is often the most effective.

| Fiber Coating | Composition | Polarity | Target Analytes |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | A triple-phase coating | Bipolar | Broad range of volatile and semi-volatile compounds (C3-C20) |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | A dual-phase coating | Bipolar | Volatile amines and nitro-aromatic compounds |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | A dual-phase coating | Bipolar | Low molecular weight and volatile compounds |

Optimization of Extraction Parameters: The extraction time and temperature are interdependent variables that significantly impact the amount of analyte adsorbed onto the SPME fiber. A higher temperature generally increases the vapor pressure of the analyte, facilitating its transfer to the headspace. However, excessively high temperatures can negatively affect the partitioning equilibrium. The extraction time should be sufficient to allow for equilibrium or at least a consistent and reproducible pre-equilibrium state to be reached. Response Surface Methodology (RSM) is a common statistical approach used to optimize these parameters simultaneously.

For the analysis of volatile compounds in matrices like dry-cured ham, optimal HS-SPME conditions have been determined to be an equilibration time of 60 minutes at 70°C, followed by a 60-minute extraction at the same temperature.

Derivatization for Analysis

While Methyl 3-methyl-2-pentenoate is amenable to direct analysis by GC-MS, derivatization can sometimes be employed to improve its chromatographic behavior and detection sensitivity. However, for volatile esters, direct analysis without derivatization is more common.

Derivatization is more frequently applied to less volatile or more polar compounds, such as fatty acids, to convert them into their more volatile methyl esters (FAMEs). This is typically achieved through esterification reactions using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or diazomethane. Since Methyl 3-methyl-2-pentenoate is already a methyl ester, these specific derivatization methods are not directly applicable for its structural modification.

In the context of analyzing α,β-unsaturated esters, derivatization might be considered to:

Improve thermal stability: Although not typically a major issue for this compound.

Enhance detector response: Particularly for detectors other than mass spectrometry.

Aid in chiral separations: If the analysis of specific enantiomers is required.

However, specific derivatization protocols tailored for Methyl 3-methyl-2-pentenoate are not widely reported in the literature, with most analytical methods favoring direct injection after HS-SPME.

Research Findings on Sample Preparation

Studies focusing on the volatile profiles of various food products often include the optimization of sample preparation methods that are applicable to a range of compounds, including Methyl 3-methyl-2-pentenoate.

A study on the volatile compounds in Chinese chive optimized seven HS-SPME parameters, including fiber type, sample weight, salt addition, extraction temperature, and extraction, equilibration, and desorption times. The optimal conditions were found to be an 85 μm CAR/PDMS fiber, 1.5 g sample, 0.75 g Na2SO4, an extraction temperature of 70°C, an equilibration time of 15 minutes, an extraction time of 50 minutes, and a desorption time of 5 minutes.

Another study on margarine with butter aroma utilized a Box-Behnken design to optimize HS-SPME conditions. The optimal parameters were determined to be a DVB/CAR/PDMS fiber with an extraction temperature of 47.54°C and an extraction time of 33.63 minutes. These examples highlight the matrix-dependent nature of method optimization.

The following table summarizes typical ranges and optimal values for HS-SPME parameters found in the literature for the analysis of volatile esters in food matrices.

| Parameter | Typical Range | Optimized Value Example (Dry-Cured Ham) | Optimized Value Example (Margarine) |

| SPME Fiber | DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS | DVB/CAR/PDMS | DVB/CAR/PDMS |

| Extraction Temp. | 30 - 70 °C | 70 °C | 47.54 °C |

| Extraction Time | 20 - 60 min | 60 min | 33.63 min |

| Equilibration Time | 15 - 60 min | 60 min | Not specified |

| Desorption Time | 1 - 5 min | 4 min | Not specified |

Biological Relevance and Role in Natural Systems

Occurrence as Natural Product Constituents

Methyl 3-methyl-2-pentenoate and its structural relatives have been identified in various natural contexts, highlighting their importance in the chemical ecology of both plants and insects.

Methyl 3-methyl-2-pentenoate is a significant volatile compound found in the extract of snake fruit (Salacca zalacca). researchgate.net It is one of the major methyl esters present, contributing to the fruit's characteristic aroma. doc-developpement-durable.org The volatile components of snake fruit pulp are diverse, including a variety of carboxylic acids, alcohols, aldehydes, ketones, and sulfur-containing compounds. researchgate.net Among these, methyl esters of short-chain carboxylic acids are key contributors to the sweet and fruity character of the fruit. tandfonline.com

The following table details the major methyl esters identified in snake fruit cv. Pondoh.

| Compound | Percentage of Total Volatiles |

| Methyl 3-methyl-2-pentenoate | 35.2% |

| Methyl 3-methylpentanoate | 13.3% |

| Methyl hexanoate | 4.7% |

Data sourced from Supriyadi et al., as cited in J-Stage.

Derivatives of methyl 3-methyl-2-pentenoate are integral components of insect pheromones, mediating chemical communication for mating and aggregation.

One such derivative is methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate . This compound has been identified as a male-produced pheromone in the citrus root weevil, Diaprepes abbreviatus.

Another related compound, (S)-1-methylbutyl (E)-2-methyl-2-pentenoate , serves as a pheromone for the larger grain borer, Prostephanus truncatus, and the lesser grain borer, Rhyzopertha dominica. It also functions as an attractant for the four-spurred assassin bug, Zelus tetracanthus.

The table below summarizes the role of these derivatives in insect communication.

| Compound | Insect Species | Pheromone Type/Function |

| Methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate | Diaprepes abbreviatus (Citrus root weevil) | Male-produced pheromone |

| (S)-1-methylbutyl (E)-2-methyl-2-pentenoate | Prostephanus truncatus (Larger grain borer) | Aggregation pheromone |

| (S)-1-methylbutyl (E)-2-methyl-2-pentenoate | Rhyzopertha dominica (Lesser grain borer) | Pheromone |

| (S)-1-methylbutyl (E)-2-methyl-2-pentenoate | Zelus tetracanthus (Four-spurred assassin bug) | Attractant |

Biosynthetic Pathways and Enzyme Catalysis

The formation of methyl 3-methyl-2-pentenoate in natural systems is a result of specific enzymatic processes. In snake fruit, the biosynthesis of volatile methyl esters, including methyl 3-methyl-2-pentenoate, has been investigated. tandfonline.comjst.go.jp Although the complete pathway for methyl 3-methyl-2-pentenoate is not fully elucidated, studies on the biogenesis of related methyl esters in snake fruit provide significant insights. tandfonline.comjst.go.jp

Research indicates that crude enzyme extracts from snake fruit can synthesize methyl esters when provided with acyl-CoA and methanol (B129727). tandfonline.comnih.gov A key enzyme involved is pectin (B1162225) methyl esterase (PME), which releases methanol from pectin. tandfonline.comjst.go.jp This methanol is then utilized by an ester synthase to react with an acyl-CoA precursor, leading to the formation of the methyl ester. tandfonline.com The activity of pectin methyl transferase increases as the fruit matures, which correlates with the increased production of methyl esters. tandfonline.comjst.go.jp While the specific acyl-CoA corresponding to methyl 3-methyl-2-pentenoate was not commercially available for direct precursor studies, the general pathway for methyl ester formation in snake fruit has been proposed based on experiments with model precursors like hexanoyl-CoA. doc-developpement-durable.orgtandfonline.com

While the direct involvement of polyketide synthase (PKS) systems in the biosynthesis of methyl 3-methyl-2-pentenoate has not been definitively established in the reviewed literature, PKS pathways are known to produce a vast array of structurally diverse natural products in fungi, bacteria, and plants. nih.govnih.gov These iterative enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build complex carbon skeletons. researchgate.net Fungal type I polyketide synthases, for instance, are large multifunctional enzymes responsible for the production of compounds like lovastatin (B1675250) and aflatoxins. nih.gov Given that the backbone of 3-methyl-2-pentenoic acid can be conceptually derived from the condensation of acetate (B1210297) and propionate (B1217596) units, a role for a PKS or a similar fatty acid synthase-like machinery in forming the acyl precursor is plausible, though speculative without direct experimental evidence.

The enzymatic reactions involved in the biosynthesis of natural products are often highly stereospecific. While specific studies on the stereochemistry of methyl 3-methyl-2-pentenoate formation in snake fruit are not detailed in the available literature, the principles of enzymatic catalysis strongly suggest that its biosynthesis would be stereocontrolled. In the context of insect pheromones, the biological activity of compounds like (S)-1-methylbutyl (E)-2-methyl-2-pentenoate is critically dependent on their specific stereochemistry. This implies that the enzymes responsible for their synthesis in insects exhibit a high degree of stereospecificity to produce the biologically active enantiomer.

Metabolic Studies utilizing Deuterated Analogs

The use of deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), is a powerful technique for studying the metabolism of chemical compounds. researchgate.netnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions that involve the cleavage of this bond. researchgate.netnih.govscispace.com This slowing of metabolism can lead to increased systemic exposure of the deuterated compound compared to its non-deuterated counterpart. researchgate.netnih.gov

While no specific metabolic studies utilizing deuterated methyl 3-methyl-2-pentenoate were found in the reviewed literature, the principles of this methodology are broadly applicable. For instance, deuteration of the N-methyl group in the drug enzalutamide (B1683756) was shown to significantly reduce its rate of N-demethylation, a primary metabolic pathway. researchgate.netnih.gov

A hypothetical metabolic study of methyl 3-methyl-2-pentenoate could involve the synthesis of a deuterated analog, for example, by replacing the hydrogens on the methyl ester group with deuterium (COOCD₃) or at other positions on the carbon skeleton. By administering this labeled compound to a biological system (e.g., an insect or a plant extract) and analyzing the metabolites by techniques such as gas chromatography-mass spectrometry (GC-MS), researchers could:

Trace the metabolic fate of the compound.

Identify the primary sites of metabolic modification (e.g., oxidation, hydrolysis).

Quantify the rate of metabolism by comparing it to the non-deuterated analog.

Such studies are valuable in understanding the degradation and clearance of pheromones in insects, which is crucial for the temporal dynamics of chemical signaling. nih.gov Similarly, in plants, it could help elucidate the turnover and ecological role of volatile compounds. An undergraduate-level experiment has been designed to demonstrate the incorporation of deuterium from deuterium oxide into the pheromone components of the spined soldier bug, showcasing the feasibility of such labeling studies in insects. neiu.edu

Applications in Advanced Organic Synthesis and Industrial Chemistry

Building Block in Complex Molecule Synthesis

The utility of Methyl 3-methyl-2-pentenoate as a foundational element in the synthesis of more complex molecules is a subject of interest in organic chemistry. Its bifunctional nature allows for a range of chemical transformations, positioning it as a potential precursor and intermediate in the production of high-value compounds.

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is fundamental to the total synthesis of steroids. This reaction involves the combination of a conjugated diene with an alkene, known as a dienophile, to create a cyclohexene ring system. α,β-Unsaturated esters, such as Methyl 3-methyl-2-pentenoate, are structurally suited to act as dienophiles due to the electron-withdrawing nature of the ester group, which activates the double bond for cycloaddition.

While the use of α,β-unsaturated carbonyl compounds is a well-established strategy in the Diels-Alder approach to steroid synthesis, specific documented examples detailing the use of Methyl 3-methyl-2-pentenoate as the dienophile in the total synthesis of a steroid are not prominent in readily available scientific literature. The principle remains that its structure is amenable to such reactions, which are critical for constructing the core ring systems of steroids.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The transformation of versatile starting materials into these high-value products is a cornerstone of the chemical industry.

Methyl 3-methyl-2-pentenoate holds potential as an intermediate in this sector. For instance, the related compound Methyl 3-methyl-2-butenoate is utilized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals lookchem.com. The structural similarity suggests that Methyl 3-methyl-2-pentenoate could similarly be converted into a variety of derivatives. Potential transformations could include hydrogenation to produce the saturated ester, methyl 3-methylpentanoate, or reduction of the ester group to form the corresponding allylic alcohol. However, specific industrial pathways that utilize Methyl 3-methyl-2-pentenoate as a key intermediate for the large-scale production of specific fine chemicals are not extensively detailed in the available literature.

Role in Catalytic Organic Transformations

The study of catalytic processes is crucial for developing efficient, selective, and sustainable chemical reactions. Methyl 3-methyl-2-pentenoate can serve as a substrate in various catalytic transformations, aiding in both the synthesis of new molecules and the development of novel catalytic systems.

Homogeneous carbonylation involves the introduction of a carbonyl group into an organic molecule using a soluble metal complex as a catalyst. These reactions are of significant industrial importance for producing carboxylic acids, esters, and aldehydes. The carbonylation of alkenes, particularly α,β-unsaturated esters, can lead to a variety of valuable products.

Research has explored the carbonylation of related unsaturated esters. For example, studies have been conducted on the alkoxycarbonylation of methyl 2-pentenoate, an isomer of Methyl 3-methyl-2-pentenoate, using palladium-based catalytic systems researchgate.net. These processes can lead to the formation of diesters, which are valuable industrial intermediates. While these studies establish the reactivity of similar unsaturated esters in carbonylation reactions, specific research focusing on Methyl 3-methyl-2-pentenoate as a substrate in homogeneous carbonylation is not widely reported.